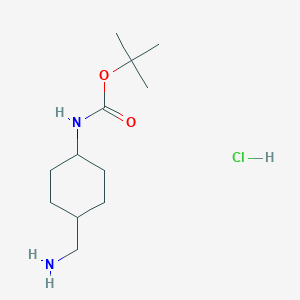
Di(o-tolyl)phosphine
Übersicht
Beschreibung
Di(o-tolyl)phosphine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Synthesis Analysis
Tertiary phosphines, such as Di(o-tolyl)phosphine, are synthesized and reviewed in various publications . The synthesis of new phosphines is classified according to the used synthetic approaches. The data concerning various synthetic approaches to new phosphines are summarized and reviewed .Molecular Structure Analysis
The empirical formula of Di(o-tolyl)phosphine is C14H15P . It contains a total of 31 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 phosphane .Chemical Reactions Analysis
Di(o-tolyl)phosphine is involved in various types of reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The O,P-acetals generated from tris (o-tolyl)phosphine underwent efficient substitution reactions with various nucleophiles .Physical And Chemical Properties Analysis
Di(o-tolyl)phosphine has a molecular weight of 214.24 . It is a crystalline powder that is soluble in alcohol and slightly soluble in cold water .Wissenschaftliche Forschungsanwendungen
Synthesis and Physical Properties : Chlorodi(o-tolyl)phosphine, a derivative of di(o-tolyl)phosphine, has been synthesized and characterized, demonstrating potential in the preparation of tertiary diphosphines. This process involves reactions with ω,ω'-dihaloalkanes and is significant in the field of organophosphorus chemistry (Clark & Mulraney, 1981).
Organic Synthesis : Di(o-tolyl)phosphine derivatives have been utilized in the synthesis of unsymmetrical tertiary phosphine oxides. This method involves sequential treatment with Grignard reagents and is crucial for developing a wide range of organophosphorus compounds (Nishiyama et al., 2017).
Catalysis in Oxidative Processes : Catalytic oxidative processes involving di(o-tolyl)phosphine derivatives have been explored. For instance, a study demonstrated the catalytic oxidation of triphenylphosphine using a diiron(II) complex in the presence of dioxygen (Moreira et al., 2004).
Nanoparticle Research : Phosphine oxide polymers derived from di(o-tolyl)phosphine have been developed for transferring various nanoparticles from organic solvents to water, preserving their properties and reactivities. This has significant implications in nanotechnology and materials science (Kim et al., 2005).
Coordination Chemistry and Metal Complexes : Research has also focused on isomerization and chelation studies involving complexes of di(o-tolyl)phosphine derivatives. This research contributes to our understanding of coordination chemistry and the behavior of metal-ligand complexes (Keiter et al., 2000).
- ocatalysis and Hydrogen Production**: Di(o-tolyl)phosphine-based complexes have been investigated for their electrocatalytic properties and their efficiency in visible-light-driven hydrogen evolution. This research contributes to the development of sustainable energy solutions, particularly in the context of hydrogen production (Li et al., 2017).
Phosphine Ligands in Polymerization Reactions : Arylnickel(II) phosphine complexes containing di(o-tolyl)phosphine ligands have been used as catalysts in polymerization reactions. These studies provide insights into the role of phosphine ligands in influencing reaction pathways and product formation in ethene polymerization and CO/ethene copolymerization (Desjardins et al., 1997).
Suzuki Coupling Reactions : The application of tolylphosphine ligands in palladium-catalyzed Suzuki cross-coupling reactions has been explored. This research demonstrates the impact of phosphine ligands on the efficiency of such coupling reactions, which are crucial in organic synthesis (Joshaghani et al., 2007).
Insecticide Resistance Studies : Di(o-tolyl)phosphine derivatives have been studied in the context of insecticide resistance. For instance, research on phosphine resistance in grain pests highlights the challenges in pest management and the need for alternative strategies (Opit et al., 2012).
Structural and Stereodynamic Studies : The structures and stereodynamics of iron carbonyl phosphine or arsine complexes involving di(o-tolyl)phosphine have been reported. Such studies contribute to our understanding of the dynamic behavior of these complexes in solution and the solid state (Howell et al., 1993).
Safety And Hazards
Zukünftige Richtungen
Di(o-tolyl)phosphine is a useful catalyst for C-C and C-N cross-coupling reactions . It is also used in the Heck reaction and Suzuki coupling of propargylic carbonates . The use of Di(o-tolyl)phosphine in these areas continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
Eigenschaften
IUPAC Name |
bis(2-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15P/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRVFPPZMPHYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1PC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404638 | |
| Record name | Di(o-tolyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(o-tolyl)phosphine | |
CAS RN |
29949-64-2 | |
| Record name | Di(o-tolyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-o-tolylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)


